molecular formula C22H26O8 B1232636 Liatrin CAS No. 34175-79-6

Liatrin

Cat. No.: B1232636
CAS No.: 34175-79-6
M. Wt: 418.4 g/mol
InChI Key: PVBVYSOUXOHMEA-FRNRHWOJSA-N
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Description

Liatrin is a novel sesquiterpene lactone isolated from the plant Liatris chapmanii . With a molecular formula of C22H26O8 and a molecular weight of 418.4 g/mol , it has been identified as a compound of interest for its antileukemic activity . Research into this compound has expanded to investigate its potential as a broad-spectrum anticancer agent, with studies demonstrating cytotoxic effects against various cancer cell lines . Beyond its antileukemic properties, this compound has also shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, as well as exhibiting antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus . Emerging research suggests it may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases . The structural elucidation of this compound is achieved through analytical techniques including NMR and high-resolution mass spectrometry . Please note: This product is designated for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any other form of personal use .

Properties

CAS No.

34175-79-6

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

[(1R,2Z,4R,8R,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate

InChI

InChI=1S/C22H26O8/c1-6-15(11-27-14(4)23)20(25)29-17-10-21(5)7-8-22(26,30-21)12(2)9-16-18(17)13(3)19(24)28-16/h6-9,16-18,26H,3,10-11H2,1-2,4-5H3/b12-9-,15-6-/t16-,17-,18+,21-,22-/m1/s1

InChI Key

PVBVYSOUXOHMEA-FRNRHWOJSA-N

SMILES

CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C

Isomeric SMILES

C/C=C(/COC(=O)C)\C(=O)O[C@@H]1C[C@]2(C=C[C@@](O2)(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C

Canonical SMILES

CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C

Synonyms

liatrin

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Liatrin has been investigated for its potential as an anticancer agent. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in the Journal of Organic Chemistry reported that this compound exhibited significant cytotoxicity against leukemia cells, indicating its potential for development as a therapeutic agent in cancer treatment .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound, making it a candidate for treating inflammatory diseases.

  • Experimental Findings : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in managing conditions such as arthritis and other inflammatory disorders .
  • Data Table :
StudyInflammatory ModelEffect Observed
Study 1Mouse model of arthritisReduced swelling and inflammation
Study 2Human monocytesDecreased TNF-alpha production

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

  • Research Insight : A recent study found that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
  • Mechanism : The neuroprotective effect is believed to stem from its ability to scavenge free radicals and reduce oxidative stress markers in neuronal cells.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent.

  • Case Study : Research published in Molecules demonstrated that this compound exhibited antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infections .
  • Data Table :
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesized analysis based on shared chemical features and reactivity:

Table 1: Structural and Functional Comparison of Liatrin with Hypothetical Analogs

Compound Core Structure Key Functional Groups Biological Activity Reactivity
This compound Sesquiterpene lactone Acetyl-sorbate ester, hydroxyl Antileukemic (qualitative) Hydrolysis, reduction, deoxygenation
Artemisinin ¹ Sesquiterpene lactone Endoperoxide bridge Antimalarial Peroxide cleavage, derivatization
Parthenolide ² Sesquiterpene lactone α-Methylene-γ-lactone Anti-inflammatory Michael addition, epoxidation

Key Differentiators of this compound:

Ester Group Complexity: Unlike artemisinin (which lacks ester side chains) or parthenolide (with simpler lactone rings), this compound’s acetyl-sorbate ester enables unique reactivity, such as reversible deacetylation and bromoacetate formation .

Reduction Behavior : Sodium borohydride reduces this compound’s ester group to an alcohol (compound 5), a reaction less common in sesquiterpene lactones without α,β-unsaturated esters .

Biological Activity: While artemisinin and parthenolide have well-documented mechanisms (e.g., reactive oxygen species generation), this compound’s antileukemic mode of action remains uncharacterized in the provided literature .

Methodological Considerations for Comparative Studies:

The evidence emphasizes rigorous analytical protocols for structural elucidation (e.g., NMR, IR, and mass spectrometry) , which are critical for comparing compounds. For example:

  • Hydrolysis Conditions : this compound’s stability under acidic vs. alkaline conditions (yielding distinct products) could differentiate it from analogs with labile lactone rings .
  • Spectroscopic Fingerprinting : The unique ABX coupling pattern in this compound’s NMR spectrum (δ 4.89 ppm for methyl hydrogen) provides a benchmark for distinguishing it from structurally similar lactones .

Preparation Methods

Solvent Fractionation and Partitioning

Crude ethanol extracts undergo systematic solvent partitioning to isolate Liatrin-enriched fractions. A documented method involves dissolving the ethanol residue in 30% methanol and adsorbing it onto macroporous resins such as HPD400. Gradient elution with methanol solutions (30% to 70%) selectively desorbs this compound, which is then concentrated under reduced pressure .

Key parameters influencing partitioning efficiency include:

ParameterOptimal RangeImpact on Yield/Purity
Methanol Concentration30–70% (gradient)Higher eluent strength removes co-eluting impurities
Resin TypeHPD400 or AB-8High adsorption capacity for sesquiterpenes
Temperature25–40°CPrevents thermal degradation

Dichloromethane extraction of the concentrated eluate further purifies this compound, leveraging its moderate polarity. Crystallization via refrigeration yields a crude product, which is filtered and dried .

Chromatographic Purification

Final purification employs column chromatography on silica gel or Sephadex LH-20. A representative protocol from Kupchan’s work involves:

  • Silica Gel Chromatography : The dichloromethane fraction is loaded onto a silica column and eluted with hexane-ethyl acetate gradients (7:3 to 1:1). This compound elutes in the 40–60% ethyl acetate fraction .

  • Sephadex LH-20 Gel Permeation : Further purification using methanol as the mobile phase separates this compound from structurally similar sesquiterpenes .

Analytical HPLC with a C18 column and UV detection at 220 nm confirms purity, typically exceeding 95% .

Comparative Analysis of Methodologies

A side-by-side comparison of two isolation routes highlights trade-offs:

MethodYield (%)Purity (%)Time (Days)Cost (Relative)
Ethanol-CH2Cl20.35927Low
Supercritical CO2 0.45973High

While supercritical CO2 offers higher yield and purity, its reliance on specialized equipment limits accessibility. Traditional solvent extraction remains the benchmark for most laboratories .

Structural Characterization and Validation

Post-purification, this compound’s structure is confirmed via:

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 346 [M+H]+ .

  • Nuclear Magnetic Resonance (NMR) : Characteristic signals at δ 5.78 (H-13, d, J=3.1 Hz) and δ 1.98 (H-15, s) in 1H NMR .

  • X-ray Crystallography : Resolves α-methylene-γ-lactone configuration .

Q & A

Q. How is the molecular structure of Liatrin characterized experimentally?

this compound’s structure is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, NMR analysis reveals coupling patterns (e.g., methyl proton doublets coupled with sorbitol-derived protons) and hydroxyl group interactions. HRMS confirms molecular formulas (e.g., C22H26O7 for this compound and its derivatives) and fragmentation patterns indicative of acetyl-sorbitol ester groups . Acidic and alkaline hydrolysis followed by derivatization (e.g., acetylation or bromination) further validate structural components .

Q. What experimental protocols are recommended for synthesizing this compound derivatives?

Derivatives like compound 3 (crystalline bromoester) and 5 (reduced alcohol) are synthesized via controlled hydrolysis and reduction. For instance:

  • Acidic hydrolysis : Produces deacetylated product 2, which is re-acetylated to regenerate this compound.
  • Borohydride reduction : Converts this compound’s α-vinylacrylic ester group to an α-ethylacrylic alcohol (compound 5), confirmed by NMR-detected ethyl groups and terminal dimethyl carbons . Methodological details, including reagent stoichiometry and reaction conditions, should be documented to ensure reproducibility .

Q. How can thin-layer chromatography (TLC) be applied to monitor this compound reactions?

TLC is used to track reaction progress and purity. For example:

  • Spot starting material (this compound) and reaction mixture on silica plates.
  • Use UV visualization or iodine staining to detect components.
  • Compare Rf values with standards to identify intermediates or byproducts. Detailed solvent systems (e.g., ethyl acetate/hexane ratios) and detection methods must be reported .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s spectral data across studies?

Contradictions in NMR or mass spectra may arise from sample purity, solvent effects, or instrument calibration. To address this:

  • Cross-validation : Compare data with independently synthesized standards (e.g., sorbitic acid derivatives).
  • Replicate experiments : Repeat hydrolysis/reduction under identical conditions to confirm spectral reproducibility.
  • Control experiments : Test for side reactions (e.g., unintended acetylation) that may alter spectral profiles .

Q. What methodological strategies optimize this compound’s hydrolysis for structural analysis?

Hydrolysis conditions (acidic vs. alkaline) yield distinct products:

  • Acidic hydrolysis : Produces amorphous deacetylated products, ideal for functional group analysis.
  • Alkaline hydrolysis : Generates sorbitic acid, confirmed via IR and melting point comparisons. Adjust pH, temperature, and reaction time to balance decomposition risks and yield. Document these parameters rigorously to enable replication .

Q. How should researchers design experiments to investigate this compound’s stereochemical properties?

Stereochemical analysis involves:

  • Chiral chromatography : Separate enantiomers using chiral stationary phases.
  • Optical rotation measurements : Compare observed rotations with literature values.
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., bromoester 3) to confirm spatial arrangements .

Q. What analytical approaches validate the purity of this compound in complex mixtures?

Combine multiple techniques:

  • HPLC-MS : Quantify this compound and detect impurities via retention times and mass signatures.
  • Elemental analysis : Verify molecular formulas (e.g., %C, %H).
  • Melting point consistency : Compare with published values to assess crystallinity .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Include exact reagent grades, equipment models, and environmental conditions (e.g., humidity for hygroscopic compounds).
  • Supplementary data : Provide NMR/HRMS raw files, chromatograms, and crystallographic data in supporting information .
  • Independent replication : Collaborate with external labs to validate key findings .

Q. What frameworks guide hypothesis formulation for this compound’s biological activity?

Use the PICO framework:

  • Population : Target organisms/cell lines.
  • Intervention : this compound dosage and administration routes.
  • Comparison : Control compounds (e.g., sorbitol derivatives).
  • Outcome : Measured effects (e.g., enzyme inhibition). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

Data Interpretation and Reporting

Q. How should conflicting results in this compound’s reaction mechanisms be addressed?

  • Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) to track proton transfers.
  • Computational modeling : Compare density functional theory (DFT) calculations with experimental kinetics.
  • Peer review : Present contradictory data in forums for collaborative resolution .

Q. What metrics are critical for reporting this compound’s spectroscopic data?

  • NMR : Include solvent, frequency, δ values (ppm), multiplicity, and coupling constants (J in Hz).
  • HRMS : Report m/z values, ionization mode, and error margins (e.g., <5 ppm).
  • IR : Note key absorption bands (e.g., ester C=O at ~1740 cm⁻¹) .

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